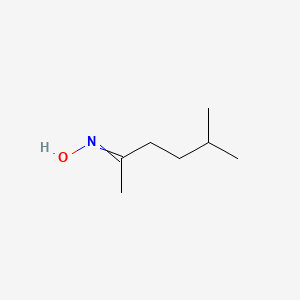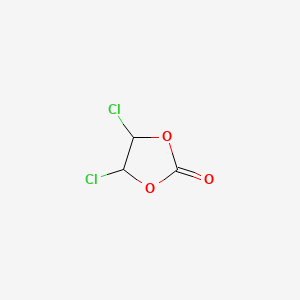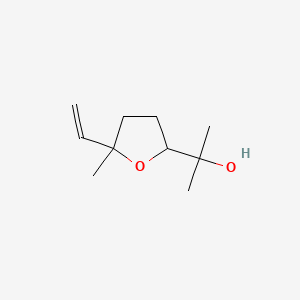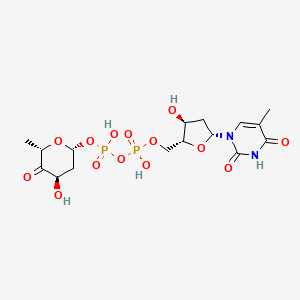
3-巯基丙烷酰肼
描述
3-Sulfanylpropanehydrazide is a chemical compound with the molecular formula C3H8N2OS . It has an average mass of 120.173 Da and a monoisotopic mass of 120.035736 Da . It is also known by other names such as Mercaptopropionylhydrazide and 3-sulfanylpropionic acid hydrazide .
Molecular Structure Analysis
The molecular structure of 3-Sulfanylpropanehydrazide consists of 3 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . The InChI code for this compound is 1S/C3H8N2OS/c4-5-3(6)1-2-7/h7H,1-2,4H2,(H,5,6) .Physical And Chemical Properties Analysis
3-Sulfanylpropanehydrazide has a density of 1.2±0.1 g/cm3, a boiling point of 337.7±25.0 °C at 760 mmHg, and a flash point of 158.0±23.2 °C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds . Its polar surface area is 94 Å2, and it has a molar volume of 101.7±3.0 cm3 .科学研究应用
Pharmaceutical Research
3-Sulfanylpropanehydrazide is explored in pharmaceutical research for its potential to act as a building block in drug synthesis. Its hydrazide group can be a precursor in the synthesis of various pharmacologically active compounds, such as hydrazone derivatives, which have shown promise in the development of new medications .
Synthetic Chemistry
In synthetic chemistry, 3-Sulfanylpropanehydrazide is used to synthesize complex molecules. Its ability to form stable hydrazone linkages is particularly valuable in constructing large, diverse molecular libraries for high-throughput screening, aiding in the discovery of new chemical entities .
Material Science
This compound’s sulfanyl group can be utilized to modify surfaces or create new polymer networks. In material science, it serves as a sulfur donor in the vulcanization process or in the creation of thiol-ene polymers, which are known for their robustness and chemical resistance .
Agricultural Chemistry
In agriculture, 3-Sulfanylpropanehydrazide may be involved in the synthesis of novel agrochemicals. Its reactivity with various organic and inorganic compounds can lead to the development of new pesticides or fertilizers that are more efficient and environmentally friendly .
Environmental Science
Researchers are investigating the use of 3-Sulfanylpropanehydrazide in environmental applications, such as the synthesis of compounds that can capture heavy metals or other pollutants from water and soil, contributing to remediation efforts .
Food Industry
Though not directly used in food, 3-Sulfanylpropanehydrazide could be involved in research for food preservation. Its derivatives might be used to create new preservatives or antioxidants that help in extending the shelf life of food products without compromising safety or nutritional value .
Nanotechnology
The compound’s functional groups make it a candidate for creating functionalized nanoparticles. These nanoparticles can be used in various fields, including targeted drug delivery systems, diagnostic tools, or as catalysts in chemical reactions .
Biomedical Research
In biomedical research, 3-Sulfanylpropanehydrazide derivatives can be used to design contrast agents for imaging techniques like MRI, or to develop sensors that detect biological markers, aiding in early diagnosis of diseases .
属性
IUPAC Name |
3-sulfanylpropanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2OS/c4-5-3(6)1-2-7/h7H,1-2,4H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRSRVOISOPFMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10218972 | |
| Record name | Mercaptopropionylhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
689-02-1 | |
| Record name | Mercaptopropionylhydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercaptopropionylhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-sulfanylpropanehydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper focuses on reactions with D-Lactose and D-Maltose. Can 3-sulfanylpropanehydrazide react with other carbohydrates, and if so, what structural features might influence this reactivity?
A1: While the paper specifically examines D-Lactose and D-Maltose, 3-sulfanylpropanehydrazide, as a carboxylic acid hydrazide, possesses the functional groups necessary to potentially react with other reducing sugars. [] The reactivity would depend on several factors:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-oxopentyl]amino]acetic acid](/img/structure/B1204046.png)










